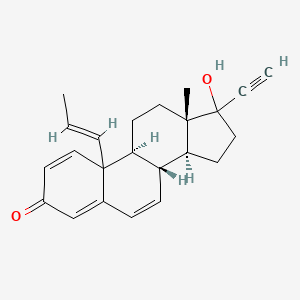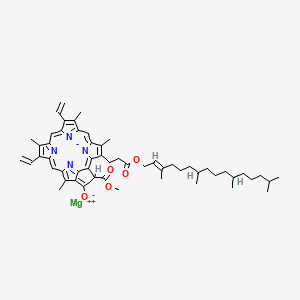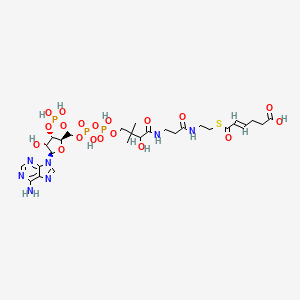
5-Carboxy-2-pentenoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxy-2-pentenoyl-CoA is a polyol.
Applications De Recherche Scientifique
Enzymatic Reactions and Pathways :
- The anaerobic degradation of 5-aminovalerate to valerate and other compounds by Clostridium aminovalericum involves intermediates including 5-hydroxyvalerate, 5-hydroxyvaleryl-CoA, and trans-2-pentenoyl-CoA, with trans-2-pentenoyl-CoA being the immediate precursor of valeryl-CoA. This complex process demonstrates the metabolic versatility of Clostridium species (Barker, D'Ari & Kahn, 1987).
Biotechnological Applications :
- In the context of producing adipic acid, an essential commercial material, the enzymatic activity of 5-carboxy-2-pentenoyl-CoA reductase was enhanced through site-directed mutation, demonstrating its potential in biotechnological applications for industrial compound synthesis (Yang et al., 2019).
Role in Fermentation and Metabolic Engineering :
- A study on Escherichia coli engineered for adipic acid production highlighted the role of 5-Carboxy-2-pentenoyl-CoA reductase in the reverse adipate-degradation pathway. The research underscores the enzyme's importance in metabolic engineering for the production of high-value chemicals (Zhao et al., 2018).
Enzyme Characterization :
- Detailed studies on enzymes like 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum have provided insights into their specificity and kinetic properties, which are crucial for understanding metabolic pathways in microorganisms (Eikmanns & Buckel, 1990).
Enzyme Assay Development :
- Innovative assay methods using substrates like 5-Phenyl-2,4-pentadienoyl-CoA have been developed for enzymes like 2,4-dienoyl CoA reductase. These methods enhance the understanding of enzyme kinetics and functionality in different biological contexts (Nada, Shoukry & Schulz, 1994).
Propriétés
Nom du produit |
5-Carboxy-2-pentenoyl-CoA |
|---|---|
Formule moléculaire |
C27H42N7O19P3S |
Poids moléculaire |
893.6 g/mol |
Nom IUPAC |
(E)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1 |
Clé InChI |
ZFXICKRXPZTFPB-UWIQVNQSSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




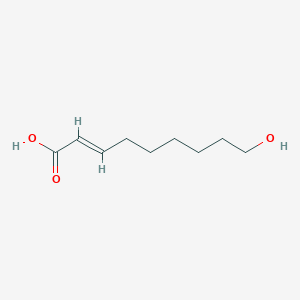
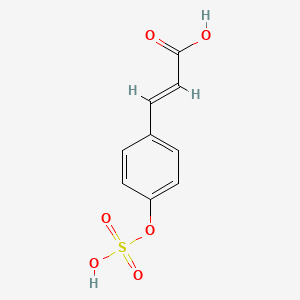
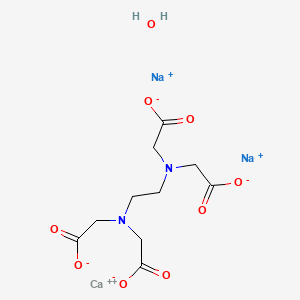

![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)
![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)


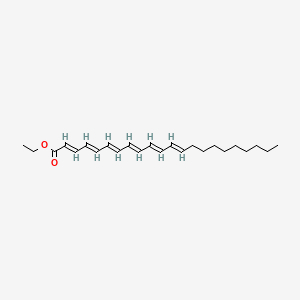
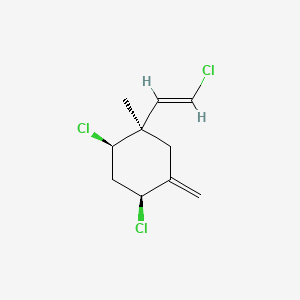
![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
